Carbobenzyloxymethionyltyrosine methyl ester (CAS 101035-14-7) is a protected dipeptide intermediate used primarily in solution-phase peptide synthesis. It features two key modifications for controlled, stepwise peptide elongation: an N-terminal Carbobenzyloxy (Cbz or Z) group and a C-terminal methyl ester (-OMe). The Cbz group provides robust amine protection that is stable to the acidic and basic conditions often used for other protecting groups, while the methyl ester protects the C-terminal carboxyl group, preventing unwanted side reactions during coupling steps.
Substituting Carbobenzyloxymethionyltyrosine methyl ester with a seemingly similar analog, such as one protected with a tert-Butoxycarbonyl (Boc) group, is a critical error in synthesis planning. The choice between Cbz and Boc is not a minor substitution but a fundamental strategic decision that dictates the entire deprotection pathway. The Cbz group's stability to acid, the very condition used to remove Boc groups, makes these two classes of precursors chemically orthogonal and non-interchangeable within a given synthesis route. This choice directly impacts compatibility with other functional groups in the target molecule, making the selection of the correct N-terminal protecting group a primary procurement consideration.
The Cbz protecting group is defined by its selective removal under neutral catalytic hydrogenolysis conditions (e.g., H₂ over a palladium catalyst). This is in direct contrast to the Boc protecting group, which requires strongly acidic conditions, such as trifluoroacetic acid (TFA), for its removal. The Cbz group is stable to the acidic conditions required for Boc removal, and conversely, the Boc group is stable to hydrogenolysis. This orthogonality is a foundational principle in multi-step synthesis, allowing for the selective deprotection of one amine in the presence of another.
| Evidence Dimension | Required Cleavage Conditions |
| Target Compound Data | Cbz Group: Catalytic hydrogenolysis (H₂, Pd/C); neutral conditions. |
| Comparator Or Baseline | Boc Group: Strong acidolysis (e.g., Trifluoroacetic Acid, TFA). |
| Quantified Difference | Chemically orthogonal conditions (neutral vs. strong acid). |
| Conditions | Standard peptide deprotection protocols. |
For synthesizing target peptides that contain other acid-labile groups (e.g., certain esters, glycosidic bonds, or acid-sensitive side-chain protectors), using a Cbz-protected precursor is mandatory to prevent degradation of the final molecule.
The solubility of a peptide is largely determined by its polarity and the charge of its terminal groups. The free acid form of a dipeptide (Cbz-Met-Tyr-OH) is zwitterionic and generally more soluble in polar, aqueous, or protic solvents. In contrast, the methyl ester form (Cbz-Met-Tyr-OMe) neutralizes the C-terminal carboxylate, reducing overall polarity and increasing its solubility in common organic solvents used for peptide coupling, such as DMSO, DMF, and isopropanol. For hydrophobic or neutral peptides, esterification is a standard strategy to improve solubility in these critical non-aqueous media.
| Evidence Dimension | Solubility in Organic Synthesis Solvents |
| Target Compound Data | Methyl Ester (-OMe): Neutral C-terminus, higher solubility in organic solvents (e.g., DMSO, DMF). |
| Comparator Or Baseline | Free Acid (-OH): Charged C-terminus (carboxylate), higher solubility in aqueous/protic solvents, lower in many organic solvents. |
| Quantified Difference | Qualitative shift from polar/aqueous solubility to organic solvent solubility. |
| Conditions | Typical solution-phase peptide synthesis (SPPS) solvent systems. |
Enhanced solubility in organic solvents is critical for processability, preventing precipitation during coupling reactions and allowing for higher, more homogeneous reaction concentrations, which improves reaction kinetics, yield, and scalability.
Procuring the pre-coupled Cbz-Met-Tyr-OMe dipeptide eliminates an entire coupling and subsequent purification cycle from a synthetic workflow compared to starting with individual protected amino acids (e.g., Cbz-Met-OH and H-Tyr-OMe). Each coupling step carries the risk of side reactions, such as racemization or the formation of by-products. Using a pre-formed, quality-controlled dipeptide fragment simplifies the process, reduces the cumulative burden of impurities, and can lead to a cleaner final crude product requiring less intensive purification.
| Evidence Dimension | Process Efficiency and Purity |
| Target Compound Data | Use of pre-formed dipeptide: N-1 coupling and purification steps. |
| Comparator Or Baseline | Stepwise synthesis from individual amino acids: N coupling and purification steps. |
| Quantified Difference | Reduces synthesis and purification workload by one full cycle per dipeptide unit used. |
| Conditions | Multi-step synthesis of a larger peptide containing the Met-Tyr sequence. |
In a manufacturing or scale-up context, reducing the number of synthetic operations directly translates to lower costs, shorter production times, and a higher probability of achieving the target purity and batch-to-batch consistency.
This compound is the right choice for synthesizing peptides that contain acid-sensitive moieties, such as tert-butyl esters, Boc-protected side chains on other residues, or certain glycosylations, where the neutral deprotection conditions of the Cbz group are required to preserve molecular integrity.
In workflows where larger peptide fragments are coupled in solution, the enhanced solubility of the methyl ester form in organic solvents like DMF or DMSO makes it a preferred building block to ensure complete dissolution and efficient reaction, avoiding process failures due to precipitation.
As a quality-controlled intermediate, this dipeptide is ideal for manufacturing settings where process simplification and batch-to-batch consistency are paramount. It allows for the reliable introduction of the Met-Tyr motif without the variability of an in-situ coupling reaction.